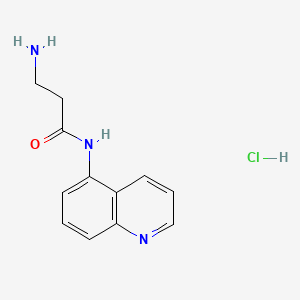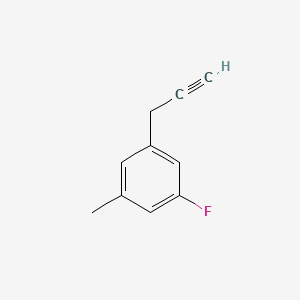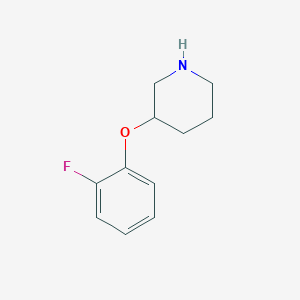
3-Methyl-1-(2,2,2-trifluoroacetamido)cyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1-(2,2,2-trifluoroacetamido)cyclohexane-1-carboxylic acid is a synthetic organic compound with the molecular formula C10H14F3NO3 This compound is characterized by the presence of a cyclohexane ring substituted with a trifluoroacetamido group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(2,2,2-trifluoroacetamido)cyclohexane-1-carboxylic acid typically involves the following steps:
Formation of the cyclohexane ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or the cyclization of suitable precursors.
Introduction of the trifluoroacetamido group: This step involves the reaction of the cyclohexane derivative with trifluoroacetic anhydride in the presence of a base such as pyridine to form the trifluoroacetamido group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure reactors, and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-1-(2,2,2-trifluoroacetamido)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The trifluoroacetamido group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or aldehydes.
Applications De Recherche Scientifique
3-Methyl-1-(2,2,2-trifluoroacetamido)cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-Methyl-1-(2,2,2-trifluoroacetamido)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The trifluoroacetamido group can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The carboxylic acid group can also participate in various biochemical pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-2-(2,2,2-trifluoroacetamido)butanoic acid: This compound has a similar trifluoroacetamido group but differs in the structure of the carbon backbone.
3-Methyl-1-(2,2,2-trifluoroacetamido)propanoic acid: Similar in structure but with a shorter carbon chain.
Uniqueness
3-Methyl-1-(2,2,2-trifluoroacetamido)cyclohexane-1-carboxylic acid is unique due to the presence of the cyclohexane ring, which imparts different steric and electronic properties compared to linear or branched analogs. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C10H14F3NO3 |
|---|---|
Poids moléculaire |
253.22 g/mol |
Nom IUPAC |
3-methyl-1-[(2,2,2-trifluoroacetyl)amino]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C10H14F3NO3/c1-6-3-2-4-9(5-6,8(16)17)14-7(15)10(11,12)13/h6H,2-5H2,1H3,(H,14,15)(H,16,17) |
Clé InChI |
TVMZZJZGIZPIJQ-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC(C1)(C(=O)O)NC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B15300855.png)


![3-((5-Methyl-1h-benzo[d]imidazol-2-yl)thio)propanal](/img/structure/B15300868.png)





![1-[2-(Aminomethyl)pyrrolidin-1-yl]ethan-1-one dihydrochloride](/img/structure/B15300908.png)



![rac-methyl (1R,3S,5R,6R)-6-aminobicyclo[3.2.0]heptane-3-carboxylate hydrochloride](/img/structure/B15300929.png)
